1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid
Description
1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid is a synthetic compound featuring a piperidine ring substituted with a carboxylic acid group at the 4-position. The piperidine is connected via a methylene bridge to a 1-ethyl-5-methoxy-substituted indole ring. Indole derivatives are pharmacologically significant due to their structural resemblance to endogenous molecules like serotonin, making them candidates for drug discovery. The ethyl and methoxy substituents on the indole likely influence lipophilicity, electronic properties, and target binding.
Properties
IUPAC Name |
1-[(1-ethyl-5-methoxyindol-3-yl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-3-20-12-14(16-10-15(23-2)4-5-17(16)20)11-19-8-6-13(7-9-19)18(21)22/h4-5,10,12-13H,3,6-9,11H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBODAWVEXJKMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=C1C=CC(=C2)OC)CN3CCC(CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid typically involves:
- Preparation or procurement of the substituted indole intermediate, specifically 1-ethyl-5-methoxyindole derivatives.
- Functionalization at the 3-position of the indole ring to introduce a methylene linker.
- Coupling of this intermediate with piperidine-4-carboxylic acid or its derivatives to form the target compound.
Preparation of the Indole Moiety
Indole derivatives with substitutions at the 1 and 5 positions (ethyl and methoxy groups, respectively) can be synthesized using classical indole synthesis methods or modified Fischer indolization reactions, as reviewed in recent literature on indole synthesis. Key points include:
- Use of substituted anilines and ketones to form hydrazones, followed by acid-catalyzed cyclization to yield substituted indoles.
- Selective methylation or ethylation at the nitrogen (N-1) position of the indole ring.
- Introduction of methoxy groups via electrophilic aromatic substitution or starting from methoxy-substituted anilines.
Functionalization at the 3-Position of Indole
The 3-position of the indole ring is reactive and can be functionalized by:
- Mannich-type reactions to introduce a methylene group linked to an amine or piperidine moiety.
- Use of formaldehyde or equivalents to form a hydroxymethyl intermediate, which can be further converted to a methylene bridge.
Preparation of Piperidine-4-carboxylic Acid Derivatives
Piperidine-4-carboxylic acid or its esters (e.g., 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid) are prepared by:
- Esterification of piperidine-4-carboxylic acid with ethyl chloroformate under basic aqueous conditions, as demonstrated in a high-yielding process (92% yield) involving sodium hydroxide and controlled temperature (0–30 °C).
- Subsequent hydrolysis or coupling reactions to introduce the indole moiety.
Coupling of Indole and Piperidine Units
The key step involves linking the indole intermediate at its 3-position methylene group to the piperidine-4-carboxylic acid. Methods include:
- Amide bond formation using coupling reagents such as carbonyldiimidazole or BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) in solvents like N,N-dimethylformamide (DMF).
- Mannich-type condensation reactions under mild conditions to form the methylene bridge between the indole and piperidine nitrogen.
Representative Reaction Conditions and Yields
Analytical and Operational Notes
- Purification often involves crystallization from solvents such as ethyl acetate, hexanes, or toluene.
- Reaction monitoring is conducted by HPLC and NMR spectroscopy to confirm structure and purity.
- Temperature control is critical during esterification and coupling to prevent side reactions.
Summary of Preparation Methodology
The preparation of this compound is a multi-step process involving:
- Synthesis or acquisition of 1-ethyl-5-methoxyindole.
- Functionalization at the 3-position to introduce a methylene linker.
- Preparation of piperidine-4-carboxylic acid derivatives via esterification.
- Coupling of the indole intermediate with the piperidine derivative using coupling reagents or Mannich-type reactions.
- Purification and characterization to obtain the final product.
This synthetic approach is supported by documented procedures in patent literature and peer-reviewed chemical synthesis reports, ensuring reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole nitrogen can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The ethyl and methoxy groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Piperidine-4-carboxylic acid derivatives.
Substitution: Derivatives with different alkyl or aryl groups.
Scientific Research Applications
Structure
The structure of 1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid features an indole core, a piperidine ring, and a carboxylic acid functional group, contributing to its unique reactivity and biological profile.
Biochemical Analysis
This compound plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins. Notably, it has been shown to inhibit tubulin polymerization, which is essential for cell division. This inhibition can lead to significant effects on cellular processes, including:
- Cell Signaling : The compound influences various cell signaling pathways, impacting gene expression and cellular metabolism.
- Apoptosis Induction : It has been documented to induce apoptosis in cancer cells, thereby inhibiting their proliferation.
Medicinal Chemistry
Research indicates that this compound may have potential therapeutic applications due to its unique molecular interactions. For example:
| Therapeutic Area | Potential Application |
|---|---|
| Cancer Treatment | Inhibition of tumor growth through apoptosis induction |
| Neuropharmacology | Possible modulation of neurotransmitter systems due to structural similarities with serotonin |
Synthetic Routes
The synthesis of this compound typically involves multiple steps starting from the preparation of the indole core through methods such as Fischer indole synthesis. Subsequent steps include alkylation to introduce ethyl and methoxy groups, followed by piperidine ring formation and carboxylic acid group addition.
Common Synthetic Steps:
- Indole Core Preparation : Cyclization of phenylhydrazine derivatives under acidic conditions.
- Alkylation : Introduction of ethyl and methoxy groups.
- Piperidine Formation : Formation of the piperidine ring.
- Carboxylic Acid Addition : Finalization of the carboxylic acid group.
Chemical Reactions
This compound can undergo various chemical reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | Indole nitrogen can be oxidized to form derivatives. |
| Reduction | Reduction of the carboxylic acid yields alcohols. |
| Substitution | Ethyl and methoxy groups can be substituted with other functional groups. |
Case Study 1: Cancer Cell Research
In a study published in a peer-reviewed journal, researchers demonstrated that this compound effectively inhibited the growth of specific cancer cell lines by inducing apoptosis through tubulin disruption .
Case Study 2: Neuropharmacological Effects
Another investigation explored the compound's effects on neurotransmitter systems, revealing potential interactions that could lead to new treatments for neurodegenerative diseases . The study highlighted the compound's structural similarities with serotonin as a basis for its neuropharmacological activity.
Mechanism of Action
The mechanism by which 1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The specific molecular targets and pathways depend on the biological context and the derivatives formed.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs:
Key Observations:
- Substituent Effects : The ethyl and methoxy groups on the target compound increase steric bulk and lipophilicity compared to unsubstituted analogs like 1-((1H-Indol-3-yl)methyl)piperidine-4-carboxylic acid. This could enhance membrane permeability but reduce aqueous solubility.
- Linker Diversity: The methyl linker in the target compound and CAS 100957-76-4 provides rigidity, while ethoxyethyl (58Z) and propanoyl (CAS 1219566-12-7) linkers introduce flexibility and polarity.
- Synthetic Accessibility : Compounds with simpler linkers (e.g., methyl) may be synthesized via direct alkylation, whereas ether or ester linkages (e.g., 58Z) require additional steps like nucleophilic substitution or acylation .
Computational and Experimental Data
- LogP and Solubility : The target compound’s predicted LogP is higher than 58Z (288.34 g/mol, hydrophilic) due to ethyl/methoxy groups, aligning with trends in lipophilicity for substituted indoles.
- Thermal Stability : The melting point of CAS 100957-76-4 (228°C) suggests that methyl-linked indole-piperidine derivatives exhibit moderate thermal stability, which may correlate with crystallinity .
Biological Activity
1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid is a complex organic compound classified as an indole derivative. Indoles are recognized for their significant roles in various biological activities, making this compound a subject of interest in pharmacological research. This article aims to explore the biological activity of this compound, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N2O3 |
| Molecular Weight | 316.4 g/mol |
| CAS Number | 1170842-40-6 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- Receptor Binding : This compound exhibits high affinity for multiple receptors, which can lead to diverse biological effects including antiviral, anti-inflammatory, and anticancer activities.
- Cellular Effects : It has been shown to induce apoptosis in cancer cells, thereby inhibiting their proliferation. This is achieved through the disruption of microtubule formation by inhibiting tubulin polymerization .
Biochemical Pathways
The compound influences several biochemical pathways due to its ability to interact with various biomolecules:
- Inhibition of Tubulin Polymerization : By binding to tubulin, it disrupts microtubule dynamics essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells.
- Influence on Signaling Pathways : The compound modulates key signaling pathways that regulate cell survival and proliferation, contributing to its anticancer properties .
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it showed IC50 values comparable to established chemotherapeutics in human lung cancer (A549) and colorectal cancer (HT29) cell lines .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against several pathogens, showing promising results that warrant further exploration for potential use in treating infectious diseases .
- Anti-inflammatory Effects : Preliminary investigations suggest that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Comparison with Similar Compounds
To better understand its unique properties, a comparison with other indole derivatives is useful:
| Compound | Biological Activity |
|---|---|
| Melatonin | Sleep regulation, antioxidant |
| Serotonin | Neurotransmission |
| Indomethacin | Anti-inflammatory |
| 1-Ethyl-5-methoxyindole | Anticancer, antimicrobial |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid, and how are key intermediates characterized?
- Methodology : A common approach involves multi-step synthesis, starting with condensation reactions between substituted indole derivatives and piperidine-4-carboxylic acid precursors. For example, hydrolysis of ester intermediates (e.g., ethyl piperidine-4-carboxylate) under basic conditions (e.g., NaOH in EtOH/H₂O) yields the carboxylic acid moiety . Characterization of intermediates typically employs ¹H NMR , IR spectroscopy , and mass spectrometry to confirm structural integrity and purity. Reaction conditions (temperature, solvent, and time) must be tightly controlled to avoid side products .
Q. How can solubility and stability be optimized for this compound in biological assays?
- Methodology : Solubility is enhanced using polar aprotic solvents (e.g., DMSO) or buffered aqueous solutions (pH 6–8). Stability studies under varying temperatures (4°C, 25°C) and light exposure should be conducted using HPLC or UV-Vis spectroscopy to monitor degradation. Salt formation (e.g., sodium or hydrochloride salts) may improve aqueous solubility .
Q. What analytical techniques are critical for purity assessment?
- Methodology : High-resolution mass spectrometry (HRMS) and HPLC (with C18 columns and UV detection) are standard for purity evaluation. Impurity profiling may require LC-MS/MS to identify byproducts from incomplete reactions or degradation .
Advanced Research Questions
Q. How do structural modifications to the indole or piperidine moieties affect receptor binding affinity?
- Methodology : Computational docking studies (e.g., AutoDock Vina ) can predict interactions with target receptors (e.g., serotonin or dopamine receptors). Synthesis of analogs with variations in substituents (e.g., ethyl vs. methyl groups on the indole) followed by radioligand binding assays quantifies affinity changes. For example, replacing the 5-methoxy group with halogens may alter hydrophobic interactions .
Q. What strategies resolve contradictions in bioactivity data across different experimental models?
- Methodology : Discrepancies in IC₅₀ values (e.g., enzyme vs. cell-based assays) may arise from differences in membrane permeability or off-target effects. Cross-validate using isothermal titration calorimetry (ITC) for direct binding measurements and knockout cell lines to isolate specific pathways. Statistical meta-analysis of published data can identify confounding variables .
Q. How can the compound’s pharmacokinetic profile be improved without compromising activity?
- Methodology : Prodrug strategies (e.g., esterification of the carboxylic acid) enhance bioavailability. In vitro metabolic stability assays (e.g., liver microsomes) identify vulnerable sites for structural tweaks. Pharmacokinetic modeling (e.g., PBPK ) guides dose optimization .
Safety and Handling
- Storage : Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation. Use desiccants to avoid hygroscopic degradation .
- Toxicity : Acute exposure risks include skin/eye irritation. Follow GHS protocols for spills: neutralize with 5% NaHCO₃ for acidic residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
